molecular formula C16H25NO2 B5773748 [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate

[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate

Cat. No.: B5773748
M. Wt: 263.37 g/mol
InChI Key: FPVCCWHEAHLKQT-UHFFFAOYSA-N
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Description

[1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate: is a chemical compound that features a piperidine ring attached to a cyclohexyl group through a propynyl linkage, with an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate typically involves the following steps:

    Formation of the Piperidinylpropynyl Intermediate: This step involves the reaction of piperidine with propargyl bromide under basic conditions to form 3-(1-piperidinyl)prop-1-yne.

    Cyclohexylation: The intermediate is then reacted with cyclohexyl bromide in the presence of a base to form [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane].

    Acetylation: Finally, the cyclohexylated intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triple bond in the propynyl linkage, converting it to a single or double bond.

    Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Saturated or partially saturated derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Pharmacology: Investigated for its potential pharmacological properties, including as a ligand for various receptors.

Medicine:

    Drug Development: Explored as a scaffold for the development of new therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the propynyl and acetate groups can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexane]: Lacks the acetate ester group, which can affect its reactivity and applications.

    [1-(3-Piperidin-1-ylprop-1-ynyl)benzene]: Features a benzene ring instead of a cyclohexyl group, leading to different chemical and biological properties.

Uniqueness:

  • The presence of both the piperidine ring and the acetate ester group in [1-(3-Piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate provides a unique combination of reactivity and potential applications, distinguishing it from similar compounds.

Properties

IUPAC Name

[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(18)19-16(9-4-2-5-10-16)11-8-14-17-12-6-3-7-13-17/h2-7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVCCWHEAHLKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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